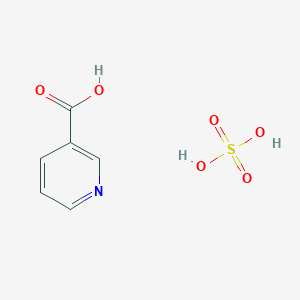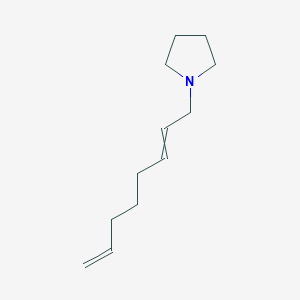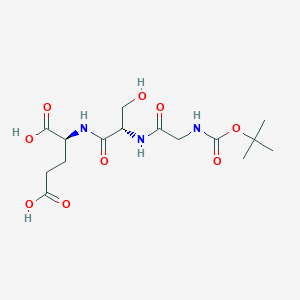
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to a fluorine atom, two methyl groups, and a trimethylphenyl group
Vorbereitungsmethoden
The synthesis of 1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine typically involves the reaction of 1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine with a fluorinating agent. One common method is the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent under mild conditions. The reaction proceeds smoothly to yield the desired product with high selectivity and yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.
Common reagents used in these reactions include halides, alkoxides, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the development of new biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine involves its interaction with specific molecular targets. The fluorine atom imparts unique electronic properties to the compound, enhancing its reactivity and stability. The silicon atom can form strong bonds with various substrates, facilitating its use in diverse chemical reactions. The trimethylphenyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanamine can be compared with other similar compounds, such as:
1,1-Dimethyl-N-(2,4,6-trimethylphenyl)silanamine: Lacks the fluorine atom, resulting in different reactivity and properties.
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silane: Similar structure but without the amine group, leading to different chemical behavior.
1-Fluoro-1,1-dimethyl-N-(2,4,6-trimethylphenyl)silanol: Contains a hydroxyl group instead of the amine group, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
65768-31-2 |
|---|---|
Molekularformel |
C11H18FNSi |
Molekulargewicht |
211.35 g/mol |
IUPAC-Name |
N-[fluoro(dimethyl)silyl]-2,4,6-trimethylaniline |
InChI |
InChI=1S/C11H18FNSi/c1-8-6-9(2)11(10(3)7-8)13-14(4,5)12/h6-7,13H,1-5H3 |
InChI-Schlüssel |
DRTXIJFJABGPFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N[Si](C)(C)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)

![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)

![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)







